
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Tamoxifen is a synthetic compound that was first synthesized in the 1960s and has since been extensively studied for its potential applications in cancer therapy and other medical fields.
Mécanisme D'action
Tamoxifen acts as an antagonist of the estrogen receptor, blocking the binding of estrogen to the receptor and preventing the activation of downstream signaling pathways. It also has partial agonist activity in some tissues, which can lead to different effects depending on the tissue type.
Biochemical and Physiological Effects:
Tamoxifen has a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other signaling pathways. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Tamoxifen is a widely used tool in scientific research due to its ability to selectively modulate estrogen receptor signaling. However, it also has limitations, such as its partial agonist activity and potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane and its applications in various fields. Some areas of interest include developing more selective SERMs with fewer side effects, exploring the use of 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane in combination with other therapies, and investigating the role of estrogen receptors in other physiological processes beyond cancer.
Méthodes De Synthèse
Tamoxifen is synthesized from 4-hydroxy1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane, which is obtained from the reaction of 4-chlorobenzhydrol with N,N-diethyl-2-aminoethanol. The resulting compound is then converted to 1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane by reacting it with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Tamoxifen is widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. It is also used as a therapeutic agent for the treatment of breast cancer and other hormone-dependent cancers.
Propriétés
Numéro CAS |
117095-64-4 |
|---|---|
Nom du produit |
1-(Phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane |
Formule moléculaire |
C26H30ClNO2 |
Poids moléculaire |
422 g/mol |
Nom IUPAC |
4-[(E)-1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(27)22-10-14-23(29)15-11-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+ |
Clé InChI |
UMJBYZIIFVYEGA-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)O)/Cl)/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)Cl)C3=CC=CC=C3 |
Synonymes |
1-(phenyl)-1-(4-(2-(diethylamino)-ethoxy)phenyl)-2-(4-hydroxyphenyl)-2-chloroethane 2,4-P-clomiphene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



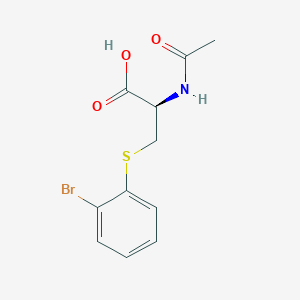
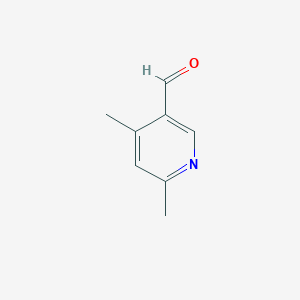
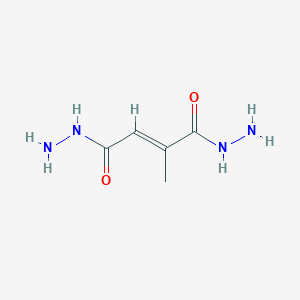
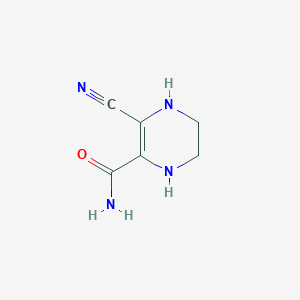




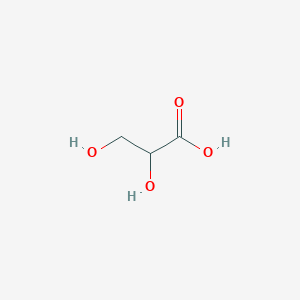
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
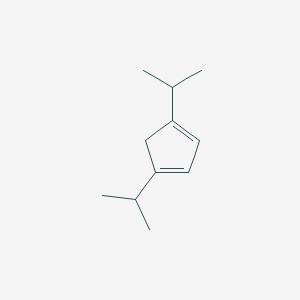
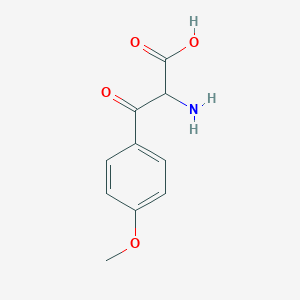
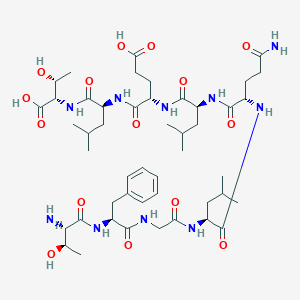
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)